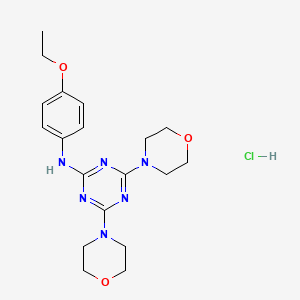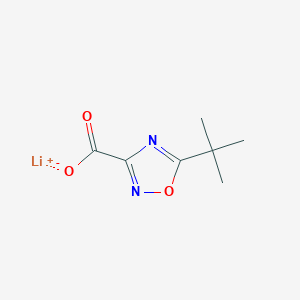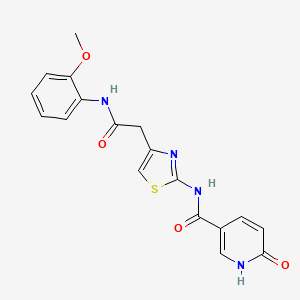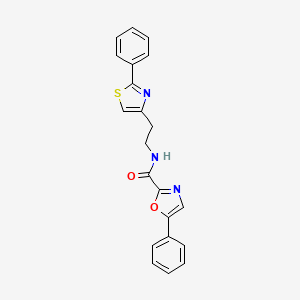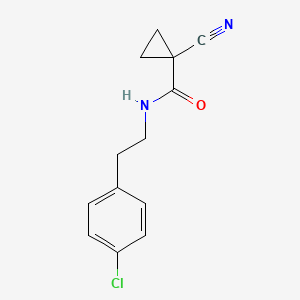
N-(4-chlorophenethyl)-1-cyanocyclopropanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(4-chlorophenethyl)-1-cyanocyclopropanecarboxamide” is a complex organic compound. It contains a cyclopropane ring, which is a three-membered carbon ring, and a carboxamide group, which is a common functional group in biochemistry . The compound also has a cyanide group attached to the cyclopropane ring and a 4-chlorophenethyl group attached to the nitrogen of the carboxamide .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them . The cyclopropane ring, for example, would contribute to the compound’s three-dimensionality, while the polar carboxamide and cyanide groups could influence its reactivity .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups . The cyclopropane ring is known to be reactive due to its ring strain. The carboxamide group could participate in various reactions, including hydrolysis and reduction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups . For example, the presence of polar groups like carboxamide and cyanide could affect its solubility in different solvents .Applications De Recherche Scientifique
Synthesis and Characterization of Derivatives
A study focuses on the synthesis and characterization of N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives with various aryl substituents, including phenyl and chlorophenyl variations. These compounds were characterized through elemental analyses, IR spectroscopy, 1H-NMR spectroscopy, and for one compound, single crystal X-ray diffraction was utilized to determine its crystal structure. The cyclohexane ring in this derivative adopts a chair conformation, highlighting the compound's molecular stability and potential as a basis for further chemical research and development (Özer et al., 2009).
Chemical Activity and Potential Uses
Another paper presents a novel approach to enhance the precision of database searches, including derivatives similar to N-(4-chlorophenethyl)-1-cyanocyclopropanecarboxamide. This research underlines the compound's relevance in selective herbicide production, demonstrating its utility beyond mere chemical interest and into practical applications in agriculture (Hoppenstand & Hsiao, 1988).
Biological Activity
Research into formamidine pesticides reveals insights into the biological activity of compounds structurally related to N-(4-chlorophenethyl)-1-cyanocyclopropanecarboxamide. These studies provide a deeper understanding of their toxicity to various pests and their mode of action, which remains a subject of interest for developing more effective and environmentally friendly pesticides (Hollingworth, 1976).
Catalysis and Chemical Reactions
An investigation into the selective hydrogenation of phenol and its derivatives over Pd@carbon nitride catalysts in aqueous media demonstrates the potential of N-(4-chlorophenethyl)-1-cyanocyclopropanecarboxamide derivatives in catalyzing chemical reactions under mild conditions. This research is crucial for the chemical industry, especially in the synthesis of intermediates for polyamides (Wang et al., 2011).
Antidepressant Potential
A study on 1-aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives, closely related to N-(4-chlorophenethyl)-1-cyanocyclopropanecarboxamide, explores their synthesis and evaluation as potential antidepressants. The research found several derivatives to be more active than conventional treatments, indicating the compound's significance in pharmaceutical applications (Bonnaud et al., 1987).
Safety And Hazards
Propriétés
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-1-cyanocyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O/c14-11-3-1-10(2-4-11)5-8-16-12(17)13(9-15)6-7-13/h1-4H,5-8H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNCTXPJMTFCECP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C#N)C(=O)NCCC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenethyl)-1-cyanocyclopropanecarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

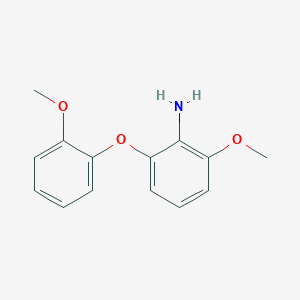
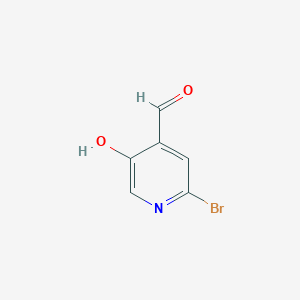
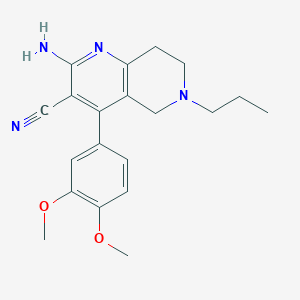
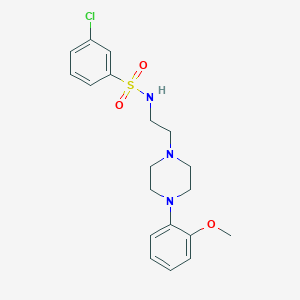
![3-Bromo-4-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine](/img/no-structure.png)
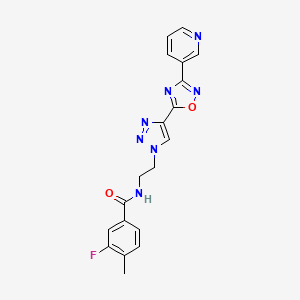
amino}-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B2691150.png)
![2-((8-ethyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-ethylphenyl)acetamide](/img/structure/B2691151.png)
![1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-3-(2-methylpropyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2691152.png)
![2-[(3-Chlorophenyl)methylsulfanyl]-1-naphthalen-2-ylsulfonyl-4,5-dihydroimidazole](/img/structure/B2691153.png)
